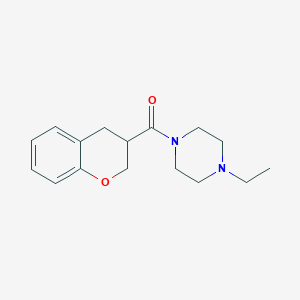
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone, also known as DEC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DEC is a heterocyclic compound that belongs to the class of chromones and has a molecular formula of C19H25N2O2.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone is not fully understood, but it is believed to exert its therapeutic effects through multiple pathways. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which play a critical role in the pathogenesis of various inflammatory diseases. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has been shown to modulate various biochemical and physiological processes in the body. It has been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has also been shown to reduce the levels of reactive oxygen species, which are implicated in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has also been shown to exhibit low toxicity in vitro and in vivo, making it a safe compound to work with. However, 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has some limitations as well. Its solubility in water is low, which can make it challenging to administer in experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has been shown to possess neuroprotective properties, and further studies are needed to explore its potential as a therapeutic agent for these diseases. Another area of interest is the development of novel 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone derivatives with improved solubility and potency. These derivatives could potentially have enhanced therapeutic effects and be more suitable for use in clinical settings.
In conclusion, 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Further studies are needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone can be synthesized using various methods, including a one-pot reaction of 4-ethylpiperazine-1-carboxamide, 4-hydroxyacetophenone, and acetic anhydride. The reaction is catalyzed by p-toluene sulfonic acid, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and antiviral activities. 3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone has also been shown to possess antioxidant and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-17-7-9-18(10-8-17)16(19)14-11-13-5-3-4-6-15(13)20-12-14/h3-6,14H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIYVNITRVBYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-3-yl-(4-ethylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


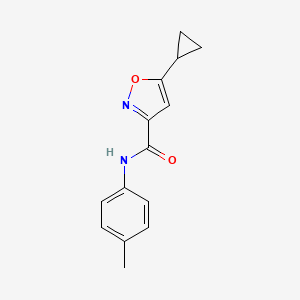
![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
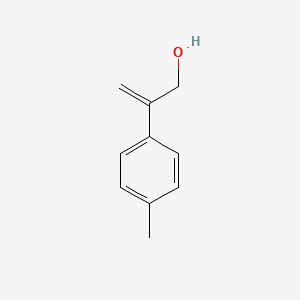
![N-(cyclopentylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7518442.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-N'-(3-morpholin-4-ylpropyl)urea](/img/structure/B7518446.png)
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
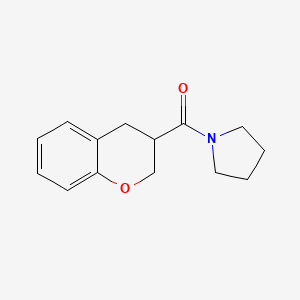
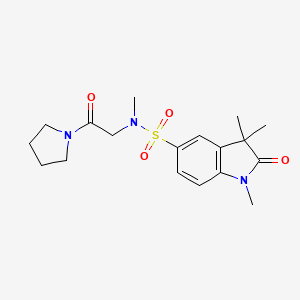

![6-methoxy-N-[2-(4-methylpiperazin-1-yl)ethyl]chromane-3-carboxamide](/img/structure/B7518502.png)